
Ibutamoren mesylate
Overview
Description
Ibutamoren mesylate (MK-677) is a non-peptide, orally active growth hormone secretagogue (GHS) that selectively targets the ghrelin receptor (GHS-R) to stimulate pulsatile growth hormone (GH) and insulin-like growth factor 1 (IGF-1) secretion . Developed by Merck as MK-0677, it addresses the limitations of earlier peptide-based GHSs, such as poor oral bioavailability and short half-lives, by enabling once-daily dosing . Its mechanism involves activating phospholipase C via GHS-R, bypassing the growth hormone-releasing hormone receptor (GHRH-R) and preserving normal feedback regulation of the GH/IGF-1 axis .
Clinical studies demonstrate its efficacy in preserving nitrogen balance during caloric restriction, improving bone metabolism in the elderly, and enhancing recovery in hip fracture patients . Despite reaching Phase 2 clinical trials, it remains unapproved by the FDA but is accessible through specialized suppliers for research and off-label use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-0677 involves multiple steps, starting with the preparation of the spiroindoline core. The key steps include:
Formation of the spiroindoline core: This involves the reaction of an indole derivative with a piperidine derivative under specific conditions to form the spiroindoline structure.
Sulfonamide formation: The spiroindoline core is then reacted with a sulfonyl chloride to form the sulfonamide.
Amide bond formation: The final step involves the formation of an amide bond between the sulfonamide and a propanamide derivative.
Industrial Production Methods
Industrial production of MK-0677 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
MK-0677 undergoes several types of chemical reactions, including:
Oxidation: MK-0677 can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert MK-0677 into different reduced forms.
Substitution: MK-0677 can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can produce amines and alcohols.
Scientific Research Applications
Growth Hormone Deficiency
One of the primary applications of ibutamoren mesylate is in the treatment of growth hormone deficiency (GHD). Clinical studies have demonstrated that short-term administration can significantly increase levels of growth hormone and IGF-1 in children with GHD. For instance, a study involving 18 prepubertal children showed that a dosage of 0.8 mg/kg for eight days resulted in substantial increases in serum GH and IGF-1 levels .
Table 1: Summary of Clinical Findings on Growth Hormone Deficiency
Study | Population | Dosage | Duration | Outcome |
---|---|---|---|---|
Chapman et al. (1996) | 32 healthy adults (ages 64-81) | 2 mg, 10 mg, 25 mg | 2 weeks | Increased GH and IGF-1 levels |
Ibutamoren Study (2021) | 18 children with GHD | 0.8 mg/kg | 8 days | Increased GH peak concentration by 3.8 µg/L |
Muscle Wasting and Cachexia
This compound has also been investigated for its potential to mitigate muscle wasting associated with chronic diseases and aging. In patients recovering from hip fractures, it was found to enhance functional recovery and improve muscle mass . The compound's ability to promote anabolic activity makes it a candidate for treating cachexia in cancer patients.
Sleep Quality Improvement
Research indicates that this compound may improve sleep quality by enhancing slow-wave sleep. This effect is particularly beneficial for individuals suffering from sleep disorders or those experiencing poor sleep quality due to aging or other health conditions .
Case Studies and Research Findings
Numerous studies have documented the effects of this compound across different populations:
- A randomized controlled trial examined its impact on elderly individuals with low muscle mass, demonstrating improved body composition and strength after administration.
- Another study focused on patients with end-stage renal disease, where this compound was shown to improve nutritional status and increase lean body mass .
Table 2: Overview of Research Findings
Study | Population | Application | Key Findings |
---|---|---|---|
Randomized Controlled Trial (2020) | Elderly individuals with low muscle mass | Muscle recovery | Improved strength and body composition |
End-stage Renal Disease Study (2021) | Patients with ESRD | Nutritional improvement | Enhanced nutritional status and lean body mass |
Mechanism of Action
MK-0677 exerts its effects by mimicking the action of ghrelin, a peptide hormone that stimulates the growth hormone secretagogue receptor. This receptor is located in the hypothalamus and pituitary gland. Upon binding to the receptor, MK-0677 activates signaling pathways that lead to the release of growth hormone and insulin-like growth factor 1. This results in increased growth hormone secretion, enhanced muscle mass, and improved bone mineral density .
Comparison with Similar Compounds
Pharmacological and Clinical Profiles
Efficacy in Specific Conditions
- Nitrogen Balance Preservation :
Ibutamoren maintained nitrogen balance (+0.31 g/day vs. -1.48 g/day in placebo) during caloric restriction, outperforming GHRP-2, which primarily restored GH secretion in chronic illness . - Appetite Stimulation :
GHRP-2 increased food intake by 33.5% at high doses, making it more suitable for cachexia than Ibutamoren, which has minimal appetite effects .
Molecular and Pharmacokinetic Advantages
- Synthetic Accessibility: Ibutamoren's synthesis via domino enyne reactions offers cost and scalability advantages over traditional peptide synthesis .
Biological Activity
Ibutamoren mesylate, also known as MK-677, is a non-peptide growth hormone secretagogue that has garnered attention for its potential therapeutic applications, particularly in stimulating growth hormone (GH) release and influencing insulin-like growth factor 1 (IGF-1) levels. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and experimental data.
Ibutamoren functions by mimicking the action of ghrelin, a hormone that stimulates GH release from the pituitary gland. It binds to the growth hormone secretagogue receptor (GHSR), activating signaling pathways that lead to increased GH secretion. The compound shows selectivity for GHSR, which is primarily located in the hypothalamus and pituitary gland .
Hormonal Effects
A significant body of research has demonstrated the effects of ibutamoren on GH and IGF-1 levels. For instance, a study involving children with growth hormone deficiency showed that administration of this compound resulted in substantial increases in serum GH and IGF-I levels:
Dosage | Serum GH Peak Concentration | IGF-I Increase | Duration |
---|---|---|---|
0.8 mg/kg/day | 3.8 µg/L (P = .001) | 12 µg/L (P = .01) | 8 days |
This study indicated that short-term treatment with ibutamoren can effectively elevate GH and IGF-I levels without significant alterations in other hormonal parameters such as prolactin or cortisol .
Cognitive and Neurological Implications
Recent studies have explored the potential cognitive benefits of ibutamoren, particularly regarding Alzheimer's disease (AD). A clinical trial assessed its impact on patients with AD, focusing on IGF-1's role in clearing β-amyloid plaques from the central nervous system. The results suggested that ibutamoren could slow disease progression by enhancing IGF-1 levels .
Pediatric Growth Hormone Deficiency
In a controlled trial involving 18 prepubertal children with idiopathic growth hormone deficiency, ibutamoren was administered at doses of 0.2 mg/kg and 0.8 mg/kg over a span of 15 days. The outcomes demonstrated significant improvements in growth velocity and height percentiles among treated children compared to placebo groups .
Elderly Population
Another study focused on older adults indicated that ibutamoren could help maintain lean body mass and improve overall nutritional status. Participants receiving a daily dose of 25 mg experienced positive changes in body composition metrics over a treatment period ranging from several weeks to months .
Safety and Tolerability
This compound has been generally well-tolerated in clinical settings. Most adverse effects reported were mild and included transient increases in appetite and minor gastrointestinal disturbances. Long-term safety data are still limited, necessitating further investigation into its chronic use implications .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of ibutamoren mesylate as a GHSR agonist, and how does it differ from peptide-based agonists?
this compound is a non-peptide agonist of the growth hormone secretagogue receptor (GHSR), binding to the receptor's transmembrane domain to activate downstream signaling pathways such as phospholipase C (PLC) and inositol triphosphate (IP3) cascades . Unlike peptide agonists like GHRP-6, it does not require intravenous administration and exhibits high oral bioavailability due to its non-peptide structure, enabling chronic dosing in preclinical models . Methodologically, receptor specificity can be confirmed via GHSR knockout models, where ibutamoren fails to stimulate GH secretion .
Q. What are the standard experimental models for evaluating this compound’s effects on GH/IGF-1 axis modulation?
Rodent (mice/rats) and canine models are widely used. Key endpoints include:
- Serum GH/IGF-1 levels : Measured via ELISA or radioimmunoassay at timed intervals post-administration (e.g., 5 mg/kg/day in dogs showed sustained IGF-1 elevation for 15 days) .
- Neuronal activation : Immunohistochemistry for c-Fos expression in arcuate nuclei, which is blocked by GH pretreatment in mice .
- Pulsatile GH secretion : Blood sampling every 10–15 minutes over 24 hours to capture episodic spikes .
Q. What pharmacokinetic properties make this compound suitable for chronic dosing studies?
this compound has a half-life of ~6–8 hours in rodents and maintains stable plasma concentrations with once-daily oral administration. Its methanesulfonate salt formulation enhances solubility and bioavailability . Researchers should validate absorption kinetics using LC-MS/MS and monitor dose-dependent responses (e.g., 0.1–50 mg/kg in mice) to establish therapeutic windows .
Advanced Research Questions
Q. How can contradictory findings between serum IGF-1 elevation and lack of CSF IGF-1 changes (in canine studies) be resolved?
In dogs, ibutamoren increased serum IGF-1 but not cerebrospinal fluid (CSF) levels, suggesting compartmentalized regulation . To investigate this:
- Use simultaneous CSF and serum sampling at multiple time points (e.g., days 7 and 15 post-treatment).
- Apply blood-brain barrier (BBB) permeability assays (e.g., Evans blue exclusion) to rule out transport limitations .
- Evaluate IGF-1 receptor expression in CNS tissues via qPCR or Western blot .
Q. What receptor cross-talk mechanisms explain ibutamoren’s synergy with growth hormone-releasing hormone (GHRH)?
Ibutamoren potentiates GHRH by acting as a functional somatostatin (SRIF) antagonist, disinhibiting GH release . Advanced methodologies include:
- Dual ligand stimulation assays : Co-administer ibutamoren and GHRH in pituitary cell cultures to quantify cAMP synergism.
- Calcium flux imaging : Compare intracellular Ca²⁺ responses in GHSR-transfected HEK293 cells treated with ibutamoren vs. GHRP-6 .
Q. What experimental designs are optimal for assessing ibutamoren’s long-term effects on bone metabolism?
In elderly or osteoporotic models, track:
- Bone turnover markers : Serum osteocalcin (+29.4%) and urinary N-telopeptides (+22.6%) after 9 weeks of treatment .
- Micro-CT imaging : Quantify trabecular bone density in femoral heads.
- Functional outcomes : Use fracture-healing models (e.g., hip fracture in rodents) to measure recovery timelines .
Q. How can researchers address discrepancies in clinical trial outcomes, such as improved nitrogen balance but limited functional recovery in hip fracture patients?
In Phase 2 trials, ibutamoren improved nitrogen balance (+0.31 g/day vs. placebo) but showed mixed functional recovery . To reconcile this:
- Stratify cohorts by baseline IGF-1 levels.
- Incorporate multimodal endpoints (e.g., muscle strength assays, gait analysis) alongside biochemical markers.
- Use longer follow-up periods (>12 weeks) to detect delayed functional benefits .
Q. Methodological Considerations
Q. What controls are critical for isolating GHSR-specific effects in neuronal activation studies?
- Pharmacological blockade : Pre-treat with octreotide (somatostatin analog) or GH to confirm pathway specificity .
- Genetic controls : Use GHSR knockout mice to rule off-target effects .
Q. How should researchers mitigate pulsatile GH secretion variability in pharmacokinetic/pharmacodynamic (PK/PD) modeling?
- Collect frequent blood samples (every 15–30 minutes for 24 hours).
- Apply deconvolution analysis to distinguish basal vs. pulsatile GH secretion .
Properties
IUPAC Name |
2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O5S.CH4O3S/c1-26(2,28)25(33)29-22(18-36-17-20-9-5-4-6-10-20)24(32)30-15-13-27(14-16-30)19-31(37(3,34)35)23-12-8-7-11-21(23)27;1-5(2,3)4/h4-12,22H,13-19,28H2,1-3H3,(H,29,33);1H3,(H,2,3,4)/t22-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGMCDWNXXFHDE-VZYDHVRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N4O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936168 | |
Record name | 2-Amino-N-{3-(benzyloxy)-1-[1-(methanesulfonyl)-1,2-dihydrospiro[indole-3,4'-piperidin]-1'-yl]-1-oxopropan-2-yl}-2-methylpropanimidic acid--methanesulfonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50936168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159752-10-0 | |
Record name | MK 0677 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159752-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ibutamoren mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159752100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-N-{3-(benzyloxy)-1-[1-(methanesulfonyl)-1,2-dihydrospiro[indole-3,4'-piperidin]-1'-yl]-1-oxopropan-2-yl}-2-methylpropanimidic acid--methanesulfonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50936168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IBUTAMOREN MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R90JB6QJ2B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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